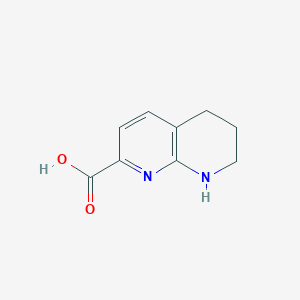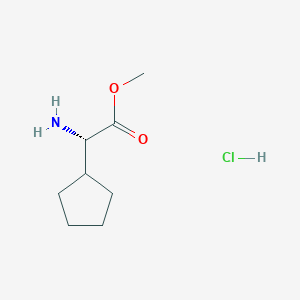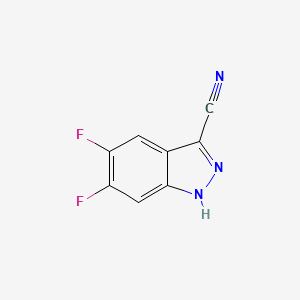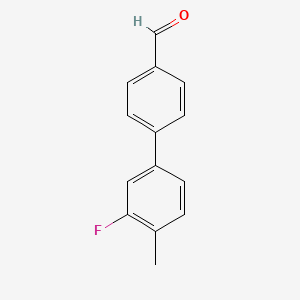
2-Chloro-5-(2-fluorophenyl)pyrimidine
Descripción general
Descripción
2-Chloro-5-(2-fluorophenyl)pyrimidine is a chemical compound with the molecular formula C10H6ClFN2 and a molecular weight of 208.62 . It is a compound of interest in the field of chemistry due to its potential applications in various areas.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms . It is substituted at the 2nd position by a chlorine atom and at the 5th position by a 2-fluorophenyl group .Aplicaciones Científicas De Investigación
Chemistry and Synthesis of Fluorinated Pyrimidines
Fluorinated pyrimidines, including compounds like 2-Chloro-5-(2-fluorophenyl)pyrimidine, have garnered attention for their utility in cancer treatment and in the synthesis of nucleic acid analogs. The chemistry of these compounds involves intricate synthetic routes to incorporate fluorine, which can significantly alter their biological activity and pharmacokinetics. Gmeiner (2020) reviews the advancements in fluorine chemistry that contribute to the precise use of fluorinated pyrimidines (FPs) in cancer therapy. The synthesis of these compounds, including methods for incorporating radioactive and stable isotopes, enables detailed studies of their metabolism and biodistribution. This research also covers the preparation of RNA and DNA substituted with FPs for biophysical and mechanistic investigations, providing insights into how FPs affect nucleic acid structure and function (Gmeiner, 2020).
Anti-Cancer Applications
The application of fluorinated pyrimidines extends beyond synthesis and chemical interest, playing a crucial role in oncology. Pyrimidines like this compound form the backbone of several anti-cancer therapies due to their ability to interfere with nucleic acid synthesis, a critical process in tumor growth and proliferation. Ermens et al. (1986) discuss the effective use of a related compound, 5-Fluorouracil (5-FU), in treating rat leukemia, highlighting the potential for fluorinated pyrimidines in treating human myeloid leukemia. This study suggests that further exploration into the therapeutic application of fluorinated pyrimidines could reveal valuable treatments for various cancers (Ermens et al., 1986).
Optoelectronic Materials
Fluorinated pyrimidines also find applications in the field of optoelectronic materials, as their electronic properties can be finely tuned for use in devices like organic light-emitting diodes (OLEDs) and photoelectric conversion elements. Lipunova et al. (2018) review the synthesis and application of quinazoline and pyrimidine derivatives, including fluorinated pyrimidines, in electronic devices. The incorporation of such compounds into π-extended conjugated systems is particularly valuable for creating novel optoelectronic materials, demonstrating the versatility of fluorinated pyrimidines beyond pharmaceutical applications (Lipunova et al., 2018).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors involved in inflammatory responses .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives are known to influence several biochemical pathways, particularly those involved in inflammation .
Result of Action
Pyrimidine derivatives are known to have a range of effects at the molecular and cellular level, including anti-inflammatory effects .
Análisis Bioquímico
Biochemical Properties
2-Chloro-5-(2-fluorophenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been identified as a potential inhibitor of various kinases, including protein kinase Cθ and aurora kinases . The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity. This interaction is crucial for its potential therapeutic applications, as kinase inhibitors are often used in the treatment of cancer and other diseases.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. The compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the activity of nuclear factor κB (NF-κB) and activator protein 1 (AP-1), which are key regulators of inflammatory responses . Additionally, this compound has been found to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as kinases, and inhibits their activity . This inhibition can lead to the downregulation of signaling pathways that are essential for cell proliferation and survival. Furthermore, the compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions are critical for its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These findings highlight the importance of monitoring the temporal effects of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of target enzymes and more pronounced cellular effects . At very high doses, the compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. These findings underscore the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups to the compound, making it more water-soluble and easier to excrete. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.
Propiedades
IUPAC Name |
2-chloro-5-(2-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-13-5-7(6-14-10)8-3-1-2-4-9(8)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHDGOABMVTBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(N=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(6-Chloropyridin-3-yl)methyl]cyanamide](/img/structure/B1393019.png)

![3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B1393022.png)
![2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393023.png)
![2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B1393024.png)
![[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1393026.png)





![2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1393034.png)


